5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex heterocyclic compound. It contains multiple functional groups, including imidazole, piperazine, pyrrolidine, and oxadiazole rings. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves multiple steps. The process typically starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling with pyrrolidine and oxadiazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: The oxadiazole ring can be reduced using lithium aluminum hydride (LiAlH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced oxadiazole derivatives, and substituted piperazine derivatives .
Scientific Research Applications
5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function. The oxadiazole ring can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Piperazine derivatives: Compounds like ciprofloxacin and sildenafil contain the piperazine ring.
Oxadiazole derivatives: Compounds like furazolidone and nitrofurazone have the oxadiazole ring.
Uniqueness
5-[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its combination of multiple heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N9O/c1-23-7-4-18-13(23)12-24-8-10-26(11-9-24)17-16(25-5-2-3-6-25)19-14-15(20-17)22-27-21-14/h4,7H,2-3,5-6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABBOGYOIIQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C3=NC4=NON=C4N=C3N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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